molecular formula C14H10Cl2N2O3 B5013690 N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide

N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide

Cat. No.: B5013690
M. Wt: 325.1 g/mol
InChI Key: FBHBWNTXYNIKCM-UHFFFAOYSA-N
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Description

N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide: is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety. This compound is often used in various chemical and industrial applications due to its stability and reactivity.

Properties

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-4-2-3-5-9(8)14(19)17-12-6-11(16)13(18(20)21)7-10(12)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHBWNTXYNIKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2,5-dichloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Scientific Research Applications

Chemistry: N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its stability and reactivity, making it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

  • N-(2,5-dichloro-4-nitrophenyl)acetamide
  • N-(2,5-dichloro-4-nitrophenyl)-4-methoxybenzamide
  • N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)benzamide

Uniqueness: N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which imparts distinct chemical and physical properties.

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